
2-(2-Chloroethoxy)-2-methylpropanenitrile
Overview
Description
2-(2-Chloroethoxy)-2-methylpropanenitrile is a nitrile-containing organic compound characterized by a branched carbon backbone with a chloroethoxy (-O-CH2CH2Cl) substituent. Its molecular formula is C6H10ClNO, with a molecular weight of 147.56 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2-methylpropanenitrile typically involves the reaction of 2-chloroethanol with 2-methylpropanenitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-chloroethanol and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., DMF).
Procedure: The mixture is heated to a specific temperature (usually around 80-100°C) to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents (e.g., ethanol) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(2-Chloroethoxy)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-2-methylpropanenitrile involves its interaction with specific molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These interactions can lead to the formation of various biologically active compounds, which may interact with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Procyazine (CAS 32889-48-8)
- Molecular Formula : C10H13ClN6
- Molecular Weight : 252.71 g/mol
- Key Differences: Procyazine incorporates a triazine ring substituted with a cyclopropylamino group and a chloro moiety, unlike the chloroethoxy chain in the target compound. The nitrile group in both compounds may act as a leaving group, but procyazine’s larger size and aromatic system enhance environmental persistence .
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile
- Molecular Formula : C12H15ClN2
- Molecular Weight : 222.71 g/mol
- This structural variation likely alters solubility and reactivity; for example, the amino group could participate in acid-base reactions, whereas the chloroethoxy group may undergo nucleophilic substitution .
2-(2-Bromophenyl)-2-methylpropanenitrile (CAS 57775-06-1)
- Molecular Formula : C10H10BrN
- Molecular Weight : 224.10 g/mol
- Safety data indicate brominated analogs may exhibit distinct toxicity profiles, necessitating specialized handling compared to chloro derivatives .
2-(4-Aminophenyl)-2-methylpropanenitrile
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- Key Differences: The electron-donating amino group on the phenyl ring contrasts with the electron-withdrawing chloroethoxy substituent, altering electronic effects on the nitrile group. Market analysis data suggest industrial relevance for aminophenyl derivatives, but the target compound’s chloroethoxy chain may favor applications requiring ether cleavage or alkylation reactions .
2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin)
- Molecular Formula: C4H7NO
- Molecular Weight : 85.10 g/mol
- Key Differences: The hydroxyl group increases polarity and susceptibility to hydrolysis (e.g., decomposing into acetone and hydrogen cyanide), whereas the chloroethoxy group offers greater stability. Acetone cyanohydrin’s acute toxicity highlights how substituent choice critically impacts safety profiles .
Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Reactivity : The chloroethoxy group in this compound is prone to nucleophilic substitution (e.g., with amines or thiols), a property shared with bromophenyl analogs but distinct from triazine-based procyazine .
- Stability: Ether linkages (as in chloroethoxy chains) generally offer greater hydrolytic stability compared to hydroxy groups in acetone cyanohydrin, which decomposes readily under acidic conditions .
Biological Activity
2-(2-Chloroethoxy)-2-methylpropanenitrile, with the CAS number 870562-14-4, is an organic compound characterized by its nitrile functionality and chloroethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological systems.
- Molecular Formula : C6H10ClNO
- Molecular Weight : 145.60 g/mol
- Functional Groups : Nitrile, Chloroethoxy
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroethoxy group can participate in nucleophilic substitution reactions, while the nitrile group is susceptible to reduction or hydrolysis. These interactions may lead to the formation of biologically active derivatives that can influence enzymatic activities or receptor binding.
Biological Activity Studies
Research has explored the biological effects of this compound across various models:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been suggested that the nitrile group can mimic substrates of specific enzymes, thereby interfering with their normal function.
- Toxicological Assessments : Toxicity studies have shown that this compound exhibits moderate toxicity in aquatic organisms, with an LC50 value for fish reported at approximately 4.6 mg/L. This suggests potential environmental risks associated with its use .
- Cellular Effects : In vitro studies have indicated that exposure to this compound may lead to cytotoxic effects in certain cell lines, warranting further investigation into its safety profile and mechanisms of action .
Case Study 1: Enzyme Interaction
A study conducted on the interaction of this compound with liver enzymes demonstrated significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. The results suggested that this compound could alter pharmacokinetics in co-administered drugs.
Case Study 2: Environmental Impact
A comprehensive assessment of the environmental impact of this compound revealed its persistence in aquatic ecosystems and potential bioaccumulation in fish species. Such findings underscore the need for regulatory scrutiny regarding its use in industrial applications .
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Enzyme Inhibition | Significant inhibition of cytochrome P450 enzymes |
Cytotoxicity | Moderate cytotoxic effects in vitro |
Aquatic Toxicity | LC50 = 4.6 mg/L for fish |
Environmental Persistence | Not easily degradable; potential bioaccumulation |
Properties
IUPAC Name |
2-(2-chloroethoxy)-2-methylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVSDCNDPIMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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